Dipentum, chemically known as olsalazine sodium, is a pharmaceutical compound primarily used in the treatment of inflammatory bowel diseases, particularly ulcerative colitis. It is the sodium salt of disodium 3,3'-azobis-(6-hydroxybenzoate) and is categorized as an anti-inflammatory aminosalicylate. The empirical formula for olsalazine sodium is , with a molecular weight of 346.21 g/mol. This compound is characterized as a yellow crystalline powder that is soluble in water and dimethyl sulfoxide but practically insoluble in organic solvents such as ethanol and chloroform .
Upon administration, olsalazine sodium is bioconverted in the colon to its active form, 5-aminosalicylic acid (5-ASA), which exerts its therapeutic effects locally on the colonic mucosa, helping to maintain remission in patients with ulcerative colitis .
The primary chemical reaction involving Dipentum occurs during its conversion to 5-aminosalicylic acid within the gastrointestinal tract. This bioconversion is facilitated by bacterial reduction processes in the colon. The mechanism can be simplified as follows:
This reaction underscores the importance of gut microbiota in the activation of olsalazine sodium, differentiating it from other anti-inflammatory agents that may not require such metabolic activation.
Dipentum's biological activity is primarily attributed to its active metabolite, 5-aminosalicylic acid. This compound has several mechanisms of action:
These actions contribute to its effectiveness in managing ulcerative colitis and maintaining remission .
The synthesis of olsalazine sodium involves several steps:
This synthetic route highlights the significance of azo chemistry in generating compounds with anti-inflammatory properties .
Dipentum is primarily indicated for:
Additionally, ongoing research explores potential applications in other inflammatory conditions due to its unique mechanism of action .
Dipentum may interact with various medications, particularly those affecting blood coagulation and other immunosuppressive therapies. Notable interactions include:
Monitoring and dose adjustments may be necessary when prescribing Dipentum alongside these agents .
Several compounds share structural or functional similarities with Dipentum, particularly in their use for treating inflammatory bowel diseases. These include:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Sulfasalazine | Converted to 5-ASA; anti-inflammatory | Contains sulfapyridine; systemic absorption |
| Mesalamine | Directly acts as an anti-inflammatory | Does not require bacterial activation; higher systemic absorption |
| Balsalazide | Converted to mesalamine | Prodrug form; less gastrointestinal side effects |
| Pentasa | Controlled-release formulation of mesalamine | Delivers drug throughout the intestine |
Dipentum's uniqueness lies in its specific bioconversion process and its role as a dual-action prodrug that targets inflammation locally while minimizing systemic exposure .
Dipentum, with the chemical name olsalazine sodium, is a yellow crystalline powder with distinctive physical and structural properties [1]. The compound has a well-defined molecular structure characterized by the empirical formula C₁₄H₈N₂Na₂O₆ and a molecular weight of 346.21 [2]. The structural formula of olsalazine sodium consists of two salicylate molecules connected by an azo bond, specifically described as disodium 3,3'-azobis (6-hydroxybenzoate) [3].
Crystallographically, olsalazine sodium exhibits a characteristic melting point with decomposition at 240°C, indicating its thermal stability threshold [1] [3]. This thermal behavior is significant for understanding both its stability during storage and its chemical reactivity under various conditions [3]. The compound exists as a sodium salt of a weak acid, demonstrating specific solubility characteristics that are relevant to its physical properties [1].
The crystal structure of olsalazine sodium reveals important information about its molecular arrangement and intermolecular interactions [15]. X-ray diffraction studies have been instrumental in elucidating these crystallographic properties [16]. The compound forms a distinct crystal lattice that contributes to its physical stability and chemical behavior [15]. Powder X-ray diffraction (PXRD) analysis has been utilized to characterize the crystalline nature of olsalazine sodium, confirming its unique structural arrangement [15].
| Property | Value |
|---|---|
| Empirical Formula | C₁₄H₈N₂Na₂O₆ |
| Molecular Weight | 346.21 |
| Physical Appearance | Yellow crystalline powder |
| Melting Point | 240°C (with decomposition) |
| Solubility | Soluble in water and DMSO; practically insoluble in ethanol, chloroform, and ether |
| Crystal System | Yellow crystals |
| Density | 1.55 g/cm³ |
The thermal decomposition profile of olsalazine sodium provides valuable insights into its stability and potential degradation pathways [4]. When subjected to thermal analysis, the compound undergoes a characteristic decomposition process that can be monitored through techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) [4]. These thermal methods reveal the temperature ranges at which significant structural changes occur [4] [7].
The thermal decomposition of olsalazine sodium typically begins with an initial weight loss corresponding to the release of water molecules, followed by more substantial decomposition of the organic structure at higher temperatures [7]. This decomposition pattern is characteristic of compounds containing azo bonds, which often serve as initial points of thermal cleavage [4]. The thermal stability of olsalazine sodium is an important consideration for its storage conditions and pharmaceutical formulation [3] [7].
The ultraviolet-visible (UV-Vis) absorption spectrum of olsalazine sodium exhibits distinctive features that reflect its molecular structure, particularly the presence of the azo bond and aromatic rings [8] [9]. These spectral characteristics are valuable for both identification and quantitative analysis of the compound [8].
Olsalazine sodium displays characteristic absorption maxima in its UV-Vis spectrum, with significant peaks observed in both the ultraviolet and visible regions [10]. The compound shows strong absorption in the ultraviolet region due to π-π* transitions associated with its aromatic rings and the azo linkage [9] [10]. Additionally, n-π* transitions contribute to its absorption profile, particularly those involving the non-bonding electrons of the nitrogen atoms in the azo group [9].
A notable feature in the UV-Vis spectrum of olsalazine sodium is the absorption maximum observed at approximately 360 nm [31] [32]. This peak is particularly significant for analytical purposes and is often used for quantitative determination of the compound [32]. The absorption at this wavelength is attributed to the electronic transitions associated with the azo chromophore, which is a key structural element of the molecule [31] [34].
| Absorption Maximum (nm) | Transition Type | Structural Feature |
|---|---|---|
| 260-270 | π-π* | Aromatic rings |
| 360 | n-π* | Azo group (-N=N-) |
| 240-250 | π-π* | Carboxylate groups |
The UV-Vis spectral features of olsalazine sodium are influenced by various factors, including pH and solvent effects [31]. In alkaline conditions, such as in sodium hydroxide solutions, the spectrum may show shifts in absorption maxima due to deprotonation of the hydroxyl groups [31]. These spectral changes can be utilized to determine the dissociation constants of the compound [31].
The azo group (-N=N-) in olsalazine sodium is particularly significant for its UV-Vis absorption properties [34] [37]. Compounds containing this functional group typically show characteristic absorption in the visible region, which contributes to their color [37]. In the case of olsalazine sodium, the yellow color of the crystalline powder is directly related to its absorption profile in the visible spectrum [37].
For analytical applications, the linear relationship between concentration and absorbance at specific wavelengths, following the Beer-Lambert law, allows for quantitative determination of olsalazine sodium in various matrices [32]. The absorption maximum at 360 nm is particularly useful for this purpose, as it provides good sensitivity and specificity [32] [35].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of olsalazine sodium, confirming its chemical identity and purity [12]. Both proton (¹H) and carbon (¹³C) NMR spectra offer valuable insights into the structural features of this compound [12] [21].
The ¹H NMR spectrum of olsalazine sodium displays characteristic signals that correspond to the aromatic protons in its structure [22]. The spectrum typically shows three main sets of signals in the aromatic region (6.5-8.5 ppm), reflecting the three different types of protons present on each aromatic ring [22] [33]. These signals appear as doublets and doublets of doublets due to coupling between adjacent protons [22].
Specifically, the ¹H NMR spectrum of olsalazine sodium shows signals at approximately δ 6.94 ppm (J = 8 Hz), δ 7.74 ppm (J = 8 Hz, J = 2 Hz), and δ 8.12 ppm (J = 2 Hz) [22]. These chemical shifts and coupling constants are consistent with the substitution pattern of the aromatic rings in the molecule [22] [33]. The signal at δ 6.94 ppm can be attributed to the proton adjacent to the hydroxyl group, while the signals at δ 7.74 ppm and δ 8.12 ppm correspond to the other aromatic protons [22] [36].
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 6.94 | Doublet | J = 8 | Aromatic H adjacent to OH |
| 7.74 | Doublet of doublets | J = 8, J = 2 | Aromatic H meta to OH |
| 8.12 | Doublet | J = 2 | Aromatic H para to OH |
The ¹³C NMR spectrum of olsalazine sodium provides complementary information about its carbon framework [21]. The spectrum shows signals for the aromatic carbons in the range of 115-160 ppm, with the carbons bearing the hydroxyl groups appearing at approximately 150-160 ppm due to the deshielding effect of the oxygen atom [33]. The carboxylate carbons typically appear at around 170-180 ppm, reflecting their highly deshielded nature [33].
NMR spectroscopy has also been utilized to study the oxidation products of olsalazine sodium, providing insights into its chemical reactivity and potential degradation pathways [21]. These studies have contributed to a better understanding of the stability and chemical behavior of the compound under various conditions [21].
The NMR spectral signatures of olsalazine sodium are highly specific and serve as a fingerprint for its identification [22] [33]. The combination of chemical shifts, coupling patterns, and integration values in the ¹H NMR spectrum, along with the carbon resonances in the ¹³C NMR spectrum, provides unambiguous confirmation of its structure [33] [36].
Batch yields of 55 – 62% with total impurities occasionally exceeding 1.0% by mass are typical for the non-optimised process [2] [1].
Several patents report telescoping the diazotization and coupling without isolation of the diazonium salt. One Chinese patent (CN 102531955 B) demonstrates that feeding sodium nitrite concurrently with salicylic acid at controlled pH keeps nitrosating species and nucleophile in the same reactor, giving 74% isolated yield and suppressing diazo decomposition [3]. A United States patent (US 3 793 305) describes a low-pH single-step diazotization–coupling in formic acid; maintaining the concentration of nitrous acid equal to its rate of consumption stabilises the reaction and eliminates separate acid–base work-ups [4].
Process intensification studies using segmented flow reactors show that diazotization and coupling of salicylic acid derivatives proceed safely at 25 °C when residence times are below 20 s, eliminating the need for external ice cooling and reducing runaway risk [5]. Reported conversions exceed 95%, and in-line quench-neutralisation followed by membrane filtration yields a crude product with <0.4% unidentified impurities [5].
| Entry | Technology platform | Reaction temperature | Isolated yield | Major impurity level | Reference |
|---|---|---|---|---|---|
| 1 | Classical batch (ice bath) | 0 – 5 °C | 57% [2] | 1.2% total related substances [2] | |
| 2 | Telescoped one-pot (basic feed) | 0 – 5 °C | 74% [3] | 0.7% total impurities [3] | |
| 3 | Low-pH one-step (formic acid) | ≤ 4 °C | 69% [4] | 0.9% total impurities [4] | |
| 4 | Continuous microflow | 25 °C | 83% [5] | 0.4% total impurities [5] |
Work by industrial dye chemists shows that catalytic copper(II) chloride (0.2 mol %) accelerates electrophilic coupling between diazonium salts and phenolic partners, shortening reaction time from 90 min to 25 min while boosting selectivity. Applied to Dipentum manufacture, the catalyst increased space–time yield by 28% and lowered residual salicylic acid below 0.1% m/m [6].
An iron(III) nitrate system performs in-situ denitrification of nitro-aromatics, followed by diazotization and immediate azo formation in a single reactor. For olsalazine synthesis this “direct nitro-to-azo” variant omits the discrete reduction step, providing a 68% overall yield and generating only ferric oxides as easily filtered by-products [7].
| Catalyst system | Reaction time reduction | Yield increase | Steam saving | Wastewater reduction | Reference |
|---|---|---|---|---|---|
| None (baseline) | – | – | – | – | 1 |
| Copper(II) chloride 0.2% molar | 65% [6] | +7% absolute [6] | 16% [6] | 11% [6] | |
| Iron(III) nitrate (direct nitro-azo) | 55% [7] | +6% absolute [7] | 21% [7] | 14% [7] | |
| Copper(II) chloride in microflow | 78% [5] | +26% absolute [5] | 35% [5] | 22% [5] |
Olsalazine sodium is sparingly soluble in ambient‐temperature water (approximately 41 milligrams per millilitre) and practically insoluble in ethanol [8] [9]. Industrial crystallization therefore exploits its inverse solubility: crude olsalazine sodium is dissolved in 5–6 volumes of de-ionised water at reflux (≈ 95 °C) and slowly cooled to 10 °C over 3 h. The simple water process removes inorganic salts effectively but may entrain coloured phenolic impurities [10].
An improved procedure introduces 0.02% m/m sodium dithionite as an antioxidant during dissolution. The reductant prevents oxidative coupling of phenolic sites and thereby lowers the principal coloured impurity from >1.0% to <0.3% m/m while increasing first-pass recrystallization yield from 60% to 80% [2].
Fine nucleation control is achieved by seeding the supersaturated solution at 60 °C with 0.1% w/w milled product of defined polymorphic form. A linear 0.4 °C min⁻¹ cooling ramp produces plate-like crystals with median particle size 190 micrometres and eliminates broad size distributions that complicate downstream filtration [11]. Adoption of this protocol improved filter-cake permeability by 38% and shortened dryer residence time by 30%.
For high-purity grades, a solvent-switch is used: olsalazine sodium is dissolved in dimethyl sulfoxide (five volumes) at 60 °C, then rapidly mixed with 12 volumes of isopropyl alcohol at 25 °C. The polarity drop precipitates nearly spherical crystals with <0.15% residual dimethyl sulfoxide [12]. Aqueous washing removes isopropyl alcohol to below 0.5% w/w without measurable loss of product.
| Method | Yield | Residual solvents | Total impurities | Average particle size | Reference |
|---|---|---|---|---|---|
| Water recrystallization (baseline) | 60% [10] | None | 1.1% [10] | 240 µm [10] | |
| Water + sodium dithionite | 80% [2] | None | 0.3% [2] | 220 µm [2] | |
| Seeded linear-cooling water | 79% [11] | None | 0.32% [11] | 190 µm [11] | |
| Dimethyl sulfoxide–isopropyl alcohol antisolvent | 72% [12] | <0.15% dimethyl sulfoxide [12] | 0.28% [12] | 105 µm [12] |